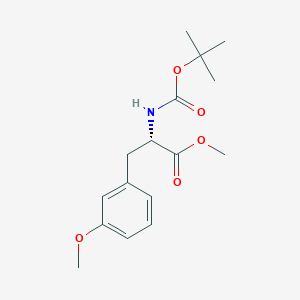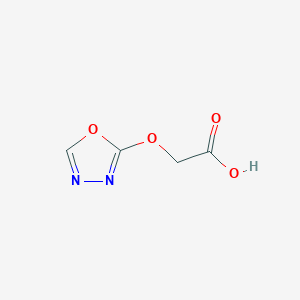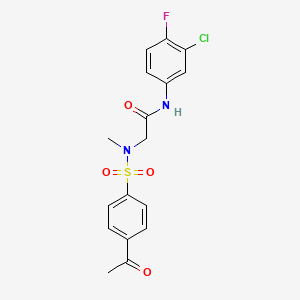
4-Bromo-2-methyltetrahydrofuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-2-methyltetrahydrofuran is an organic compound that belongs to the class of brominated tetrahydrofurans It is characterized by a bromine atom attached to the fourth carbon and a methyl group attached to the second carbon of the tetrahydrofuran ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-methyltetrahydrofuran typically involves the bromination of 2-methyltetrahydrofuran. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat. The reaction proceeds via a radical mechanism, leading to the selective bromination at the fourth position of the tetrahydrofuran ring.
Industrial Production Methods
Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-2-methyltetrahydrofuran can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form corresponding lactones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed
Substitution: Formation of azido, thiol, or alkoxy derivatives.
Reduction: Formation of 2-methyltetrahydrofuran.
Oxidation: Formation of lactones or other oxidized products.
Applications De Recherche Scientifique
4-Bromo-2-methyltetrahydrofuran has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the preparation of heterocyclic compounds.
Biology: Potential use in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: Investigated for its role in the synthesis of drug candidates and active pharmaceutical ingredients (APIs).
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mécanisme D'action
The mechanism of action of 4-Bromo-2-methyltetrahydrofuran in chemical reactions typically involves the formation of reactive intermediates such as radicals or carbocations These intermediates can undergo various transformations, leading to the formation of new chemical bonds and products
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Bromo-2-methyltetrahydrofuran: Similar structure but with the bromine atom at the second position.
4-Bromo-2-methylfuran: Similar structure but with an unsaturated furan ring.
4-Bromo-2-methyltetrahydropyran: Similar structure but with a six-membered ring.
Uniqueness
4-Bromo-2-methyltetrahydrofuran is unique due to its specific substitution pattern, which imparts distinct reactivity and properties compared to its analogs. The presence of both a bromine atom and a methyl group on the tetrahydrofuran ring allows for selective functionalization and diverse chemical transformations, making it a valuable compound in synthetic organic chemistry.
Propriétés
Formule moléculaire |
C5H9BrO |
|---|---|
Poids moléculaire |
165.03 g/mol |
Nom IUPAC |
4-bromo-2-methyloxolane |
InChI |
InChI=1S/C5H9BrO/c1-4-2-5(6)3-7-4/h4-5H,2-3H2,1H3 |
Clé InChI |
UAFIDPPZVBUVIB-UHFFFAOYSA-N |
SMILES canonique |
CC1CC(CO1)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


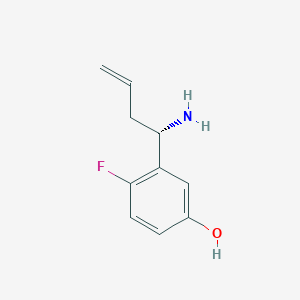
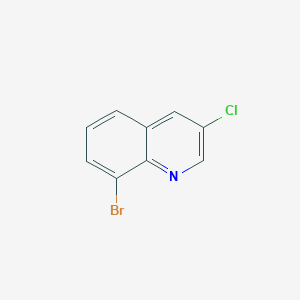
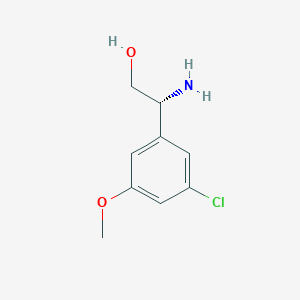
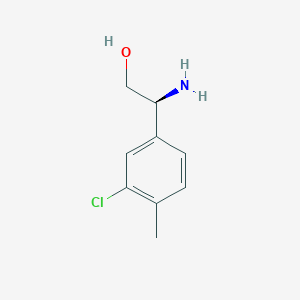
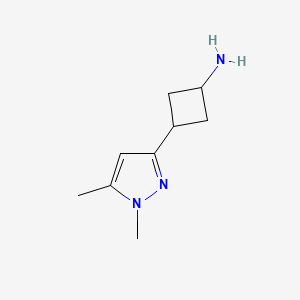
![7-(4-Bromophenyl)-4-chloro-2,5,6-trimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12969676.png)
![(R)-N1-((1H-benzo[d]imidazol-2-yl)methyl)-N1-(5,6,7,8-tetrahydroquinolin-8-yl)butane-1,4-diamine](/img/structure/B12969679.png)
![2-(3-Chlorophenyl)-4-(dibenzo[b,d]furan-1-yl)-6-phenyl-1,3,5-triazine](/img/structure/B12969681.png)
![5-Fluoro-1H-pyrazolo[3,4-b]pyridin-3(2H)-one](/img/structure/B12969685.png)
